molecular formula C16H14FN3O B3013847 4-(4-Fluorophenyl)-2-morpholinonicotinonitrile CAS No. 478245-84-0

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile

Cat. No.: B3013847
CAS No.: 478245-84-0
M. Wt: 283.306
InChI Key: UPSAFUFPYLXOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-morpholinonicotinonitrile, also known as PF-04449913, is a small molecule inhibitor of the Hedgehog signaling pathway. This pathway plays an important role in embryonic development and tissue repair, but when it is overactive, it can contribute to the development of cancer. PF-04449913 has shown promise as a potential cancer treatment, and research is ongoing to explore its mechanism of action and potential applications.

Mechanism of Action

The mechanism of action of fluorinated compounds can vary widely. For example, 4-Fluorophenibut is a GABA B receptor agonist .

Safety and Hazards

Safety data sheets provide information on the hazards of a compound. For example, 4-Fluorophenol is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The future directions of research on fluorinated compounds are vast and varied. For instance, new derivatives of 2-(4-fluorophenyl)imidazol-5-ones have been designed with higher effectiveness against estrogen-positive breast cancer (MCF-7 cell line) .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-morpholin-4-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O/c17-13-3-1-12(2-4-13)14-5-6-19-16(15(14)11-18)20-7-9-21-10-8-20/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSAFUFPYLXOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817548
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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